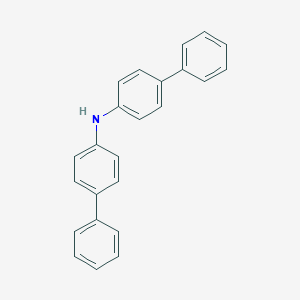

Bis(4-biphenylyl)amine

説明

Historical Context and Evolution of Biphenylamine Derivatives in Advanced Organic Chemistry

The study of biphenylamine derivatives is deeply rooted in the broader history of diarylamine synthesis. Early methods for creating the crucial carbon-nitrogen (C-N) bond in such compounds were often harsh and limited in scope. The Ullmann condensation, first reported in the early 20th century, was one of the initial transition metal-mediated reactions used to synthesize diarylamines by coupling aryl halides with anilines, typically using copper catalysts at high temperatures. frontiersin.orgnih.gov

A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.orgrsc.org This reaction, which pairs aryl halides or triflates with amines, operates under much milder conditions and exhibits broad functional group tolerance, revolutionizing the synthesis of complex arylamines. rsc.org These advanced synthetic methods enabled chemists to construct intricate molecular architectures like Bis(4-biphenylyl)amine with greater efficiency and precision, paving the way for the exploration of their unique properties. researchgate.net The evolution from classical methods to modern catalytic systems has been instrumental in making a wide array of diarylamines, including this compound and its derivatives, readily accessible for academic and industrial research. rsc.orgnih.gov

Interdisciplinary Relevance of this compound Across Materials Science and Synthetic Organic Chemistry

The distinct properties of this compound have made it a compound of significant interest across multiple scientific disciplines, most notably in materials science and synthetic organic chemistry.

In Materials Science , this compound is highly valued as a hole-transporting material (HTM). Its high thermal stability, characterized by a melting point of 209°C, and its ability to form stable amorphous films are critical for the longevity and performance of electronic devices. lookchem.comguidechem.com The biphenyl moieties facilitate efficient hole mobility, a key requirement for applications in:

Organic Light-Emitting Diodes (OLEDs): It serves as a component in the hole transport layer (HTL), ensuring the efficient injection and movement of positive charge carriers from the anode to the emissive layer.

Perovskite Solar Cells (PSCs): As an HTM in PSCs, it contributes to the extraction of holes from the perovskite absorber layer, which is crucial for achieving high power conversion efficiencies. researchgate.netrsc.org Polymeric derivatives like PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) are particularly noted for their role in creating stable and efficient solar cells. researchgate.netdyenamo.se

Organic Field-Effect Transistors (OFETs): The semiconductor properties of this compound and its derivatives are also explored in the fabrication of OFETs.

In Synthetic Organic Chemistry , this compound is a valuable intermediate and building block. lookchem.com It is used in the synthesis of more complex triarylamines and other functional molecules through reactions like the Buchwald-Hartwig cross-coupling. researchgate.net Its amine group provides a reactive site for further functionalization, allowing for the construction of elaborate molecular frameworks for various applications, including dyes and functional polymers. nih.govsmolecule.com

Below is a table summarizing some of the key physical and electronic properties of this compound and a related polymeric derivative, PTAA.

| Property | This compound | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) |

| CAS Number | 102113-98-4 guidechem.com | 1333317-99-9 sigmaaldrich.com |

| Molecular Formula | C24H19N guidechem.com | (C21H19N)n sigmaaldrich.com |

| Molecular Weight | 321.41 g/mol guidechem.com | M_w 20,000-100,000 by GPC sigmaaldrich.com |

| Melting Point | 209 °C lookchem.com | Not applicable (polymer) |

| Boiling Point | 507.0 °C (Predicted) guidechem.com | Not applicable (polymer) |

| HOMO Level | Not specified | -5.20 eV dyenamo.se |

| LUMO Level | Not specified | -2.30 eV dyenamo.se |

| Hole Mobility (μh) | Not specified | ~10⁻² to 10⁻³ cm²/V·s sigmaaldrich.com |

| Solubility | Slightly soluble in acetonitrile, chloroform, DMSO lookchem.com | Soluble in many common organic solvents |

Current Research Landscape and Emerging Academic Paradigms in this compound Investigations

The current research landscape for this compound continues to expand, driven by the demand for novel materials in optoelectronics and advanced organic synthesis. Key areas of investigation include:

Development of Novel Derivatives: Researchers are actively synthesizing derivatives of this compound to fine-tune its electronic properties. By introducing different functional groups onto the biphenyl rings, scientists can modify the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to better align with other materials in a device, thereby enhancing performance. rsc.orgrsc.org

Advanced Materials for Energy Applications: There is a strong focus on incorporating this compound-based structures into next-generation perovskite solar cells and OLEDs. Research aims to improve not only efficiency but also the operational stability and lifetime of these devices, where the robustness of the hole transport layer is a critical factor. researchgate.netresearchgate.net

Exploration in New Chemistries: The core structure of this compound is being used as a scaffold in the development of new catalysts and ligands for organic reactions. smolecule.com Furthermore, its use as a building block for fluorescent probes and sensors is an emerging area of interest, leveraging the compound's inherent photophysical properties. guidechem.com

Computational and Mechanistic Studies: Alongside synthetic efforts, there is a growing body of computational research aimed at understanding the structure-property relationships of this compound and its derivatives. These theoretical studies help predict the properties of new materials and guide the design of more effective compounds for specific applications.

The ongoing research underscores the compound's versatility and its central role in addressing key challenges in materials science and synthetic chemistry.

特性

IUPAC Name |

4-phenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCIDPGGHZXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333423 | |

| Record name | Bis-biphenyl-4-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102113-98-4 | |

| Record name | Bis-biphenyl-4-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis-(4-biphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Bis 4-biphenylyl Amine and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies for C-N Bond Construction

The construction of the C-N bond in diarylamines such as Bis(4-biphenylyl)amine is most prominently achieved through palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, surpassing traditional methods like the Ullmann condensation or nucleophilic aromatic substitution. wikipedia.orgacs.orgacs.org The process generally involves the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 4-biphenylamine with a 4-halobiphenyl or the double arylation of ammonia with a 4-halobiphenyl. The versatility of the Buchwald-Hartwig amination allows for the synthesis of complex structures, including those with heterocyclic moieties. acs.orgmit.edu

Optimization of Catalytic Systems and Ancillary Ligand Effects for this compound Synthesis

The success of the Buchwald-Hartwig amination is critically dependent on the catalytic system, which consists of a palladium precursor and an ancillary ligand. uwindsor.ca The ligand stabilizes the palladium center, enhances its reactivity, and influences the selectivity of the reaction. uwindsor.ca Over the years, several generations of phosphine-based ligands have been developed to improve the efficiency of C-N bond formation. researchgate.net

Bulky, electron-rich mono- and bidentate phosphine ligands are particularly effective. wikipedia.orgresearchgate.net Ligands such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) developed by the Buchwald group and ferrocene-based ligands from the Hartwig group have demonstrated remarkable activity, enabling the coupling of even challenging substrates like aryl chlorides. wikipedia.orgresearchgate.netmit.edu The choice of ligand can significantly impact reaction rates and yields. For instance, studies on the synthesis of related triarylamines have shown that bidentate ligands like Xantphos can be highly efficient. beilstein-journals.org The optimization process involves screening various combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., NaOt-Bu, Cs₂CO₃), and solvents (e.g., toluene, dioxane). uwindsor.canih.govresearchgate.net

The steric and electronic properties of the ancillary ligand play a crucial role. Increased steric bulk on the phosphine ligand generally accelerates the rate-limiting reductive elimination step, while electron-donating groups on the ligand increase electron density at the palladium center, facilitating the initial oxidative addition step. mit.eduacs.org The development of pre-formed, air-stable palladium precatalysts has further simplified the practical application of these reactions, providing more reliable and reproducible results. google.com

Table 1: Representative Catalytic Systems for Palladium-Catalyzed Amination

| Palladium Source | Ancillary Ligand | Base | Solvent | Substrate Scope | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DPEphos | NaOt-Bu | Toluene | Anilines with aryl bromides | mit.edu |

| Pd₂(dba)₃ | rac-BINAP | NaOt-Bu | Toluene | Primary amines with aryl bromides | mit.edu |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | p-Xylene | Anilines with cyclic iodonium salts | beilstein-journals.org |

| [Pd(allyl)Cl]₂ | BrettPhos | NaOt-Bu | Toluene | Primary aliphatic amines with aryl mesylates | acs.org |

Detailed Mechanistic Elucidation of Cross-Coupling Pathways in this compound Formation

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving three key elementary steps:

Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. Subsequent deprotonation by the base generates a palladium amido complex. uwindsor.ca The base plays a crucial role in this step, and its strength can influence the reaction's efficiency.

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. mit.edu This step is often accelerated by bulky ancillary ligands. mit.edu

Mechanistic investigations, including kinetic analyses and computational studies, have provided deep insights into the reaction pathway. mit.eduescholarship.orgrsc.org For example, studies have revealed that the resting state of the catalyst can vary depending on the specific reactants and ligands used. mit.edu In some cases, reductive elimination is fast, while in others, it can be the rate-limiting step. mit.eduacs.org Understanding these mechanistic nuances is essential for the rational design of more efficient catalysts for the synthesis of compounds like this compound. acs.org

Exploration of Alternative Synthetic Routes and Novel Precursor Chemistry

While palladium catalysis is dominant, several alternative methods for the synthesis of diarylamines have been developed, offering different advantages in terms of cost, conditions, or environmental impact.

Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and an amine, typically requiring high temperatures. acs.org A patented method describes the synthesis of a related compound, bis(4-biphenyl)acetamide, using cuprous chloride as the catalyst. google.com

Acceptorless Dehydrogenative Aromatization: A novel approach utilizes gold-palladium alloy nanoparticles to catalyze the synthesis of diarylamines from cyclohexylamines and cyclohexanones, proceeding through a dehydrogenative aromatization pathway. nih.gov This method avoids the need for pre-functionalized aryl halides. nih.gov

Nitrosonium-Initiated C-N Bond Formation: A recently developed method prepares diarylamines from electron-rich arenes using a nitrosonium (NO⁺) ion-initiated C-H activation and C-N bond formation process. acs.org This protocol employs environmentally friendly reagents like oxygen and iron powder. acs.org

Smiles Rearrangement: The desulfinylative Smiles rearrangement offers a transition-metal-free pathway to diarylamines from sulfinamides under mild conditions. nih.govacs.org This intramolecular nucleophilic aromatic substitution is particularly useful for synthesizing sterically hindered diarylamines. nih.gov

Diaryliodonium Salts: A sustainable, metal-free method uses diaryliodonium salts for the diarylation of amines. su.se This energy-efficient process generates low amounts of waste and avoids the use of metal catalysts with complex ligands. su.se

Table 2: Comparison of Alternative Synthetic Routes for Diarylamines

| Method | Catalyst | Key Precursors | Key Features | Reference(s) |

|---|---|---|---|---|

| Ullmann Condensation | Copper | Aryl Halide, Amine | Classical method, often requires harsh conditions | acs.orggoogle.com |

| Dehydrogenative Aromatization | Au-Pd/TiO₂ | Cyclohexylamine, Cyclohexanone | Avoids pre-functionalized substrates | nih.gov |

| Nitrosonium-Initiated C-N Bond Formation | None (reagent-based) | Electron-rich Arene, Nitrates | Uses eco-friendly reagents (O₂, Fe) | acs.org |

| Desulfinylative Smiles Rearrangement | None (metal-free) | Sulfinamides | Metal-free, mild conditions, regiospecific | nih.govacs.org |

Green Chemistry Principles in this compound Synthesis and Scale-Up

Applying green chemistry principles to the synthesis of this compound is crucial for sustainable industrial production. Key areas of focus include minimizing waste, reducing energy consumption, and using less hazardous materials.

Transition-metal-free reactions, such as those involving Smiles rearrangements or diaryliodonium salts, are inherently attractive from a green chemistry perspective as they eliminate the need for often toxic and expensive heavy metals. nih.govsu.se Methods that exhibit high atom economy, where most of the atoms from the reactants are incorporated into the final product, are also preferred. su.se

Advanced Purification Techniques for High-Purity this compound for Research Applications

The performance of this compound in high-tech applications, such as organic electronics, is highly dependent on its purity. Therefore, rigorous purification is a critical final step in its synthesis. vt.edu Several advanced techniques are employed to achieve the high purity required for research and commercial applications.

Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. mdpi.com Silica gel is a common stationary phase, and for amine-containing compounds, amino-functionalized silica gel can provide better separation and yield. mdpi.com

Recrystallization: This is a powerful method for purifying solid compounds. vt.edu It involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. vt.edu The choice of solvent is critical for effective purification.

Distillation: While this compound itself has a very high boiling point, distillation techniques such as vacuum distillation are essential for purifying liquid precursors and solvents used in the synthesis, ensuring they are anhydrous and free of impurities that could interfere with the reaction. sciencemadness.org

Washing and Extraction: Liquid-liquid extraction is used during the work-up phase to separate the product from inorganic salts (e.g., from the base) and other water-soluble impurities. mdpi.com The organic layer containing the product is often washed with brine to remove residual water before drying and concentration. mdpi.com

For many research applications, a combination of these techniques is necessary to achieve purities exceeding 99.9%. vt.edugoogle.com

Strategic Derivatization and Structural Engineering of Bis 4-biphenylyl Amine for Functional Materials Development

Synthesis of Substituted Bis(4-biphenylyl)amine Derivatives with Tunable Electronic Properties

The electronic properties of this compound can be readily adjusted through the synthesis of substituted derivatives. This involves the incorporation of various functional groups and the extension of its conjugated system.

Incorporation of Electron-Donating and Electron-Withdrawing Moieties onto the Biphenylamine Core

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the biphenylamine core is a fundamental strategy for tuning its electronic characteristics. researchgate.netacs.org EDGs, such as amino or alkoxy groups, increase the electron density of the molecule, while EWGs, like nitro or cyano groups, decrease it. researchgate.netacs.org This modification influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its optical and electronic properties. mdpi.com For instance, attaching EDGs generally raises the HOMO level, facilitating hole injection and transport, which is beneficial for applications in organic light-emitting diodes (OLEDs). researchgate.net Conversely, EWGs can lower the LUMO level, enhancing electron affinity and making the material suitable for use as an electron acceptor in organic solar cells. mdpi.com

A study on difluoroboron-napthyridine analogs demonstrated that the introduction of an amine group (an EDG) improved hole transport properties, suggesting its potential for OLED materials. researchgate.net In another example, theoretical studies on coumarin thiourea derivatives highlighted how both EDGs and EWGs can be used to fine-tune the electronic and photophysical properties of molecules. dntb.gov.ua

Extension of Conjugated Systems Through Integration of Aromatic and Heteroaromatic Linkers

Extending the π-conjugated system of this compound by incorporating aromatic and heteroaromatic linkers is another powerful method to modify its properties. umich.edumdpi.com This extension leads to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra. mdpi.com Various linkers, such as vinyl, ethynyl, and different aromatic or heteroaromatic rings, have been employed to create larger, more delocalized electronic systems. umich.edu

For example, a series of bis(triphenylamine)benzodifuran chromophores were synthesized where two triphenylamine moieties were connected to a central benzodifuran unit through double or single bonds. frontiersin.org The π-extended conjugation through vinyl linkers resulted in strong electronic interactions between the triphenylamine and benzodifuran units. frontiersin.org Similarly, the synthesis of luminophores with extended π-conjugated chains based on biphenyl, carbazole, and other aromatic fragments has been achieved using reactions like the Wittig and Knoevenagel reactions. umich.edu These extended systems often exhibit enhanced luminescence, making them suitable for emissive layers in OLEDs. umich.edu

Polymeric and Oligomeric Architectures Featuring this compound Units

The incorporation of this compound units into polymeric and oligomeric structures has led to the development of advanced materials with unique properties and applications.

Synthesis and Characterization of Polyimides Derived from this compound-based Diamine Monomers

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nasa.gov By incorporating this compound-based diamine monomers, new polyimides with enhanced properties can be synthesized. titech.ac.jp The synthesis typically involves a two-step process: the reaction of a diamine with a dianhydride to form a poly(amic acid), followed by thermal or chemical imidization to yield the final polyimide. tandfonline.com

The properties of these polyimides can be tailored by modifying the structure of the diamine monomer. For example, introducing flexible ether linkages or bulky, non-coplanar groups into the diamine backbone can improve the solubility and processability of the resulting polyimides without significantly compromising their thermal stability. nasa.govtitech.ac.jp A study on polyimides derived from 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl showed that the incorporation of methyl groups and phenoxy units enhanced solubility while maintaining good thermal properties. nasa.gov Similarly, the synthesis of polyimides from an unsymmetrical diamine monomer, 5-(4-aminophenoxy)naphthalene-1-amine, resulted in amorphous polymers with good solubility in polar aprotic solvents. tandfonline.com

Table 1: Properties of Polyimides Derived from this compound-based Diamine Monomers

| Diamine Monomer | Dianhydride | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Solubility |

|---|---|---|---|---|---|

| 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD) | 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Not Specified | Comparable to BAPP-based polyimides | Slightly varied from BAPP-based polyimides | Enhanced solubility |

| 5-(4-aminophenoxy)naphthalene-1-amine | Pyromellitic dianhydride (PMDA) | 0.38 | Not Specified | Not Specified | Poor in organic solvents |

| 5-(4-aminophenoxy)naphthalene-1-amine | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 0.63 | Not Specified | Not Specified | Good in polar aprotic solvents |

Design and Fabrication of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating Biphenylamine Moieties

Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are crystalline porous materials constructed from organic building blocks. mdpi.com The incorporation of this compound moieties into these frameworks can impart specific functionalities, such as catalytic activity or gas separation capabilities. rsc.orgacs.org The design of these materials involves the careful selection of building blocks and reaction conditions to achieve the desired topology and properties. acs.org

For example, COFs can be synthesized through the condensation reaction of amine monomers with aldehydes. rsc.org Aromatic amine-functionalized COFs have been designed for CO2/N2 separation. acs.org The introduction of amine groups into the COF structure can enhance its affinity for CO2. acs.org Similarly, MOFs can be constructed by coordinating metal ions with organic linkers containing biphenylamine units. The choice of the metal and the linker can influence the pore size, stability, and catalytic activity of the resulting MOF.

The synthesis of COFs and MOFs often requires careful control over reaction parameters to ensure the formation of crystalline materials. mdpi.com Techniques like solvothermal synthesis and linker-exchange strategies are employed to obtain highly ordered structures. acs.orgresearchgate.net

Influence of Structural Modifications on Molecular Conformation and Intermolecular Interactions in Solid-State Aggregates

The conformation of this compound derivatives and their intermolecular interactions in the solid state play a crucial role in determining their bulk properties, such as their photophysical and charge-transport characteristics. acs.org Structural modifications can significantly influence how these molecules pack in the solid state.

Introducing bulky substituents or creating a twisted molecular structure can inhibit close π-π stacking between molecules. sciexplor.com This can lead to looser packing in single crystals and can be advantageous in preventing aggregation-caused quenching of fluorescence. sciexplor.com For instance, the introduction of terphenyl groups into a diboron-based emitter resulted in a twisted molecular structure and reduced intermolecular interactions. sciexplor.com

In-depth Investigations into the Electronic and Photophysical Properties of Bis 4-biphenylyl Amine-based Systems

Electronic Absorption and Emission Spectroscopy of Bis(4-biphenylyl)amine Derivatives

Analysis of UV-Vis Absorption and Fluorescence Emission Profiles in Solution and Thin Films

The electronic absorption and emission characteristics of this compound and its derivatives are central to their application in optoelectronic devices. These properties are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy in various environments, such as dilute solutions and solid-state thin films.

In solution, this compound derivatives generally exhibit strong absorption bands in the ultraviolet region. For instance, derivatives with a pyrimidine acceptor core show intense absorption bands around 270 nm and a lower-energy intramolecular charge transfer (ICT) band at approximately 370 nm. frontiersin.org The high-energy band is typically assigned to π–π* electronic transitions within the conjugated aromatic system, such as the biphenyl or carbazole moieties. rsc.orgmdpi.com The lower-energy absorption is attributed to the ICT from the electron-donating amine group to an electron-accepting part of the molecule. rsc.orgresearchgate.net The position and intensity of these bands can be tuned by modifying the molecular structure. For example, extending the conjugation or introducing strong electron-donating groups leads to a bathochromic (red) shift in the absorption maxima. mdpi.comtandfonline.com

The fluorescence emission of these compounds is highly dependent on the molecular structure and the surrounding environment. In solution, many this compound derivatives exhibit intense blue-to-green fluorescence. mdpi.com For example, 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2) maintains its emission regardless of solvent polarity, while a similar compound with dimethylamine (D1) shows drastic fluorescence quenching in polar solvents. frontiersin.orgdntb.gov.ua This difference is attributed to the formation of a twisted intramolecular charge-transfer (TICT) state in D1, which provides a non-radiative decay pathway. frontiersin.orgdntb.gov.uaresearchgate.net The steric hindrance from the bulky phenyl groups in D2 prevents the formation of this fully twisted state, thus preserving fluorescence. frontiersin.orgdntb.gov.ua

In solid-state thin films, the emission spectra often show a red-shift compared to their solution counterparts due to intermolecular interactions and aggregation in the solid state. chinesechemsoc.org For instance, a derivative tBuPCAPICN showed a 16 nm bathochromic shift in its photoluminescence spectrum when moving from a tetrahydrofuran (THF) solution to a vacuum-evaporated film. chinesechemsoc.org The photoluminescence quantum yield (PLQY), a measure of emission efficiency, can be very high for some derivatives, with values exceeding 90% in certain cases. tandfonline.com However, strong fluorescence quenching can also be observed in films, which is often consistent with intermolecular charge transfer or other non-radiative decay processes. scribd.com

The table below summarizes the photophysical properties of selected this compound derivatives.

| Compound | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2B8 | THF | 346 | 421 | >0.93 | tandfonline.com |

| 3B8 | THF | 353 | 428 | >0.93 | tandfonline.com |

| 2T8 | Solid | - | 474 | <0.10 | tandfonline.com |

| D1 | Toluene | 371 | 456 | 0.80 | frontiersin.org |

| D2 | Toluene | 377 | 448 | 0.89 | frontiersin.org |

| tBuPCAPICN | THF | 360-405 | 438 | - | chinesechemsoc.org |

| tBuPCAPICN | Thin Film | - | 454 | - | chinesechemsoc.org |

Characterization of Exciplex Formation and its Impact on Luminescent Characteristics

An exciplex, or excited-state complex, can form at the interface between an electron-donor and an electron-acceptor material when one is in an excited state. nih.gov In the context of this compound-based systems, these compounds often act as the electron donor or hole-transporting material in organic light-emitting diodes (OLEDs). The formation of an exciplex typically results in a new, broad, and red-shifted emission band compared to the emission of the individual molecules. nih.govacs.org

The interaction between a this compound derivative (donor) and an electron-transporting material (acceptor) at the heterojunction interface is a common source of exciplex emission in OLEDs. nih.govacs.org For example, exciplexes have been observed between the hole-transporting material N,N′-bis(1-naphthalenyl)-N,N′-bisphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) and the bipolar molecule 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz), resulting in an emission peak at 491 nm. mdpi.com Similarly, blue exciplexes have been developed using donors like 4,4'-Bis(carbazol-9-yl)-2,2'-dimethylbiphenyl (CDBP) paired with acceptors like PO-T2T, achieving emission around 476 nm. mdpi.com

The characteristics of the exciplex emission are highly sensitive to the properties of the donor and acceptor, including their ionization potentials and electron affinities. acs.org The energy of the exciplex emission can be tuned by changing the donor-acceptor pair. acs.org While exciplex formation can be detrimental in monochromatic OLEDs, causing unwanted color shifts, it has been strategically used to create white OLEDs by combining the blue emission from the host material with a broader, lower-energy exciplex emission. nih.govacs.org

The efficiency of exciplex-based devices can be quite high. For instance, a blue OLED based on an mCBP:PO-T2T exciplex achieved a maximum external quantum efficiency (EQE) of 7.66%. mdpi.com An even more impressive EQE of 13% was reported for a device using a CDBP:PO-T2T blue exciplex. mdpi.com In another study, a deep-blue emitting exciplex system composed of HAP-3FDPA as the acceptor and mCP as the donor achieved a high photoluminescence quantum yield of 53.2% and an EQE of 10.2% in a device. mdpi.com These results highlight the potential of harnessing exciplex emission for efficient light generation.

Electrochemical Behavior and Redox Potentials of this compound Systems

The electrochemical properties of this compound derivatives are crucial for their function as hole-transporting materials in OLEDs, as they determine the energy levels for charge injection and transport. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior and determine the oxidation and reduction potentials of these compounds. psu.edu

This compound and its analogues are known to undergo reversible or quasi-reversible oxidation processes. researchgate.net The first oxidation potential corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), forming a stable radical cation. ias.ac.inrsc.org The HOMO energy level can be estimated from this first oxidation potential. This value is critical as it dictates the efficiency of hole injection from the anode into the organic layer. psu.edu

The molecular structure significantly influences the redox potentials. Introducing electron-donating substituents onto the triphenylamine core lowers the oxidation potential, making the compound easier to oxidize. rsc.org Conversely, electron-withdrawing groups increase the oxidation potential. rsc.org The geometry of the molecule also plays a role; for instance, starburst configurations of triarylamines tend to have lower oxidation potentials than linear ones. psu.edu Furthermore, connecting amine moieties via a biphenyl bridge generally results in higher ionization potentials compared to a single phenylene bridge. psu.edu

In some cases, multiple oxidation waves are observed in the cyclic voltammograms, corresponding to the sequential removal of electrons from different amine moieties within the molecule. However, for many conjugated bis(amine) derivatives, these oxidation events can overlap, appearing as a single, broad peak. scribd.com

The stability of the oxidized species (radical cation) is also an important factor. Tris(4-bromophenyl)amine (TBPA), a related compound, forms a stable monocation in room-temperature ionic liquids. researchgate.net This stability is essential for the reversible operation of electrochromic devices and for the long-term stability of OLEDs.

The table below presents electrochemical data for selected triarylamine derivatives, illustrating the effect of structure on oxidation potentials.

| Compound | First Oxidation Potential (Eox vs. Fc/Fc+, V) | HOMO Level (eV) | Reference |

|---|---|---|---|

| Triphenylamine (TPA) | 0.47 | -5.27 | rsc.org |

| Tris(4-bromophenyl)amine (TBPA) | ~0.6 (vs Ag/AgCl) | - | researchgate.net |

| HAP-3FDPA | - | -6.23 | mdpi.com |

| mCP | - | -5.90 | mdpi.com |

Note: The HOMO level is often estimated from the oxidation potential using the empirical formula HOMO = -[Eox(vs Fc/Fc+) + 4.8] eV. Direct comparisons should be made with caution as experimental conditions can vary.

Excited State Dynamics, Energy Transfer Mechanisms, and Quantum Yield Analysis

Understanding the fate of excitons (excited states) in this compound-based systems is fundamental to optimizing their performance in light-emitting applications. This involves studying their excited-state dynamics, the mechanisms of energy transfer, and the efficiency of light emission, quantified by the photoluminescence quantum yield (PLQY).

In many donor-acceptor type this compound derivatives, an intramolecular charge transfer (ICT) process occurs in the excited state. frontiersin.orgresearchgate.net The dynamics of this ICT can be extremely fast, occurring on the ultrafast timescale. researchgate.net In polar solvents, this can lead to the formation of a twisted intramolecular charge-transfer (TICT) state, where one part of the molecule twists relative to the other. frontiersin.orgdntb.gov.uaresearchgate.net This TICT state is often weakly emissive and provides an efficient non-radiative decay route back to the ground state, thus quenching the fluorescence. frontiersin.orgdntb.gov.ua The steric hindrance provided by bulky substituents, such as in compound D2, can prevent this twisting motion, thereby blocking the non-radiative pathway and maintaining a high fluorescence quantum yield. frontiersin.orgdntb.gov.ua

Energy transfer is another critical process, especially when this compound derivatives are used as hosts or donors in OLEDs. Photoinduced energy transfer (PEnT) can occur from the excited this compound moiety to an acceptor molecule, such as a porphyrin or a phosphorescent guest. ias.ac.in For example, in tetrad systems where a bis(4-biphenylyl)aniline (BBA) donor is linked to a zinc porphyrin (ZnP) acceptor, excitation of the BBA moiety leads to efficient energy transfer to the ZnP, resulting in quenched BBA fluorescence and sensitized ZnP emission. ias.ac.in The efficiency of this energy transfer can be very high, reaching up to 68% in certain configurations. ias.ac.in

Table of Compound Names

| Abbreviation/Number | Full Chemical Name |

| BBA | Bis(4'-tert-butylbiphenyl-4-yl)aniline |

| CDBP | 4,4'-Bis(carbazol-9-yl)-2,2'-dimethylbiphenyl |

| D1 | 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine |

| D2 | 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine |

| DPTPCz | 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole |

| HAP-3FDPA | 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene |

| mCP | 1,3-di(9H-carbazol-9-yl)benzene |

| NPB | N,N′-bis(1-naphthalenyl)-N,N′-bisphenyl-(1,1′-biphenyl)-4,4′-diamine |

| PO-T2T | ((1,3,5-triazine-2,4,6-triyl)tris(benzene-3,1-diyl))tris(diphenylphosphine oxide) |

| tBuPCAPICN | 4-(2-(4-(10-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)anthracen-9-yl)phenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile |

| TBPA | Tris(4-bromophenyl)amine |

| TPA | Triphenylamine |

| ZnP | Zinc Porphyrin |

| 2B8 | 4'-cyano-N-methyl-N-octyl-[1,1'-biphenyl]-4-amine |

| 3B8 | 4'-cyano-N,N-dioctyl-[1,1'-biphenyl]-4-amine |

| 2T8 | 4''-cyano-N-methyl-N-octyl-[1,1':4',1''-terphenyl]-4-amine |

Elucidation of Charge Transport Phenomena and Device Physics in Bis 4-biphenylyl Amine-containing Materials

Mechanism of Hole Transport in Bis(4-biphenylyl)amine Derivatives

The mechanism of hole transport in derivatives of this compound is a critical factor in their application in organic electronic devices. These materials, characterized by their electron-rich aromatic amine core, generally exhibit excellent hole-transporting properties. tandfonline.com The process of charge transport in these amorphous organic semiconductors is typically described by a hopping model, where charge carriers (holes) move between localized states corresponding to individual molecules. This transport is influenced by both the electronic coupling between adjacent molecules and the energetic disorder within the material.

In very narrow energy bands, typically less than 0.2 eV, charge transport occurs through the temperature-activated hopping of localized charge carriers. The delocalization of lone pair electrons from the nitrogen atom across the aromatic rings of the triarylamine core is a key contributor to the hole transport properties of these materials. tandfonline.com Computational studies based on Marcus electron transfer theory have been employed to understand the charge carrier mobilities in a series of related amine compounds. acs.org These studies calculate reorganization energies for hole (λ+) and electron (λ-) transport, which are crucial parameters in determining the charge hopping rates. acs.org For many amine compounds, the reorganization energy for hole transport is found to be larger than that for electron transport. acs.org

Quantitative Determination of Charge Carrier Mobility via Experimental Techniques

Several experimental techniques are utilized to quantitatively determine the charge carrier mobility in this compound and its derivatives. The Time-of-Flight (TOF) method is a common technique where charge carriers are optically generated in a thin film of the material, and their transit time across the film under an applied electric field is measured to calculate mobility. researchgate.netfrontiersin.org

Another prevalent method is the analysis of steady-state space-charge-limited currents (SCLC). researchgate.net In SCLC experiments, the current-voltage characteristics of a device are measured, and the mobility is derived from the region where the current is limited by the space charge of the injected carriers. researchgate.net It has been observed that mobility values obtained from all-electrical measurements like SCLC, which involve charge injection from an electrode, can be an order of magnitude lower than those from TOF experiments where carriers are generated optically within the film. researchgate.net

Organic field-effect transistors (OFETs) also provide a platform for characterizing charge carrier mobility. researchgate.net In an OFET, the mobility is determined from the transfer characteristics of the device. researchgate.net Additionally, techniques like electric-field-modulated fluorescence (EMF) have been used to study charge transport in related diamine compounds. bohrium.com

A multi-scale simulation approach, combining quantum chemistry methods with kinetic Monte Carlo (kMC) protocols, has also been developed to compute charge carrier mobility from the molecular structure alone, showing good agreement with experimental data for a range of amorphous organic semiconductors. frontiersin.orgnih.gov

Below is a table summarizing hole mobility data for various hole-transporting materials, including derivatives and related compounds, from different experimental and computational studies.

| Material | Hole Mobility (cm²/V·s) | Measurement Technique | Reference |

| PPPIC-co-PPDPT (9:1) | 6.10 x 10⁻⁴ | SCLC | acs.org |

| PPPIC-co-PPDPT (8:2) | 5.78 x 10⁻⁴ | SCLC | acs.org |

| PPPIC-co-PPDPT (7:3) | 4.67 x 10⁻⁴ | SCLC | acs.org |

| TPD | ~10⁻³ | TOF | researchgate.net |

| TAPC | Not specified | Not specified | bohrium.com |

| NPB | Not specified | TOF | frontiersin.orgnih.gov |

Correlation between Molecular Structure and Charge Transport Efficiency

A strong correlation exists between the molecular structure of this compound derivatives and their charge transport efficiency. The introduction of different functional groups and the modification of the molecular geometry can significantly impact properties like hole mobility and thermal stability. lookchem.com

For instance, the planarity of the molecule and the degree of π-electron delocalization are crucial. rsc.org The dihedral angles between the aromatic units influence the electronic coupling between molecules, which in turn affects the charge hopping rate. rsc.org In push-pull systems based on N,N-bis(4-biphenylyl)aniline, the biphenyl spacer's conformation plays a significant role in the intramolecular charge transfer (ICT) process. frontiersin.org

Computational studies have shown that the reorganization energy for hole transport (λ+) is primarily determined by the moiety that contributes most to the highest occupied molecular orbital (HOMO). acs.org By strategically selecting substituents to fine-tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, it is possible to systematically design materials with desired charge transport properties. acs.org For example, introducing carbazole or triphenylamine derivatives to a fluorene core has been shown to create hole-transporting materials with high efficiencies in phosphorescent OLEDs. bohrium.com The thermal stability, indicated by the glass transition temperature (Tg), is also a critical factor for device lifetime, as it relates to the material's resistance to crystallization induced by operational heat. lookchem.commdpi.com

Role of this compound as an Electron Blocking Layer in Organic Electronic Devices

This compound and its derivatives are frequently employed as electron blocking layers (EBLs) in organic electronic devices, particularly in organic light-emitting diodes (OLEDs). sigmaaldrich.comgoogle.comgoogle.com The primary function of an EBL is to confine electrons within the emissive layer (EML), preventing them from leaking into the hole transport layer (HTL). google.comgoogle.com This confinement enhances the probability of electron-hole recombination within the EML, thereby increasing the device's efficiency. google.com

The effectiveness of an EBL is determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to the adjacent layers. A material suitable for use as an EBL should have a LUMO energy level that is significantly higher than that of the EML, creating an energetic barrier for electrons. google.com At the same time, its HOMO level should align well with that of the HTL to facilitate efficient hole transport. tandfonline.com

The triarylamine core structure common to this compound derivatives provides inherent hole transport capabilities, while the wide energy gap contributes to their electron-blocking function. tandfonline.com The introduction of specific substituents can further tune these energy levels to optimize the performance of the EBL. For example, modifying the substitution positions on a biphenyl core in bis(phenanthrimidazolyl)biphenyl derivatives has been shown to influence their ability to block holes and suppress exciton quenching, leading to improved device efficiency. rsc.org In phosphorescent OLEDs, a well-designed EBL is crucial for achieving a broad recombination zone and reducing efficiency roll-off at high brightness. tandfonline.com

Interfacial Charge Transfer Dynamics and Charge Recombination Processes in Multilayer Stacks

The accumulation of charges at these interfaces can create interfacial dipoles and lead to shifts in the vacuum level, affecting the energy level alignment and the internal electric field distribution. d-nb.inforesearchgate.net For instance, in a device with an N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidine (NPB) hole transport layer and a tris(8-hydroxyquinolinato)aluminum (Alq3) electron transport layer, negative interfacial charges have been observed at the NPB/Alq3 interface. researchgate.net This charge accumulation can influence the charge injection process; the buildup of internal space charges can facilitate electron injection. researchgate.net

The rate of charge recombination, which leads to light emission, is directly influenced by the charge transfer dynamics. In some systems, both fast and slow charge recombination processes have been observed. researchgate.net Ultrafast charge transfer, occurring on the femtosecond timescale, has been identified in some boroxine-based systems at the metal-organic interface. units.it The recombination of charge transfer excitons at organic semiconductor heterojunctions can be a loss pathway, but this can be mitigated, for example, by molecular doping, which favors the formation of separated charge carriers. science.gov Understanding and controlling these interfacial processes are key to minimizing non-radiative recombination and maximizing the efficiency of light emission.

Optimization of Charge Balance in Organic Electronic Devices Utilizing this compound as a Donor Component

Achieving a balance between the number of holes and electrons injected into and transported through the emissive layer is paramount for maximizing the efficiency of organic electronic devices. researchgate.netnih.gov An imbalance in charge carriers can lead to the quenching of excitons and a reduction in device performance. This compound and its derivatives are often used as the donor component or hole-transporting material, and optimizing their properties is crucial for achieving charge balance. rsc.org

One approach to optimize charge balance is to tune the relative charge carrier mobilities of the hole-transporting and electron-transporting materials. researchgate.net For example, in devices where hole transport is dominant, using electron-transport materials with higher electron mobilities can help to balance the charge carriers within the emissive layer. researchgate.net The thickness of the various layers can also be adjusted to influence the charge balance.

In some cases, a double-doped structure within the emissive region, or the use of buffer layers, can facilitate charge injection and lead to a more balanced charge distribution. researchgate.net For instance, using a double emissive layer with different host materials can help to confine charge carriers and broaden the recombination zone, leading to higher efficiency. rsc.org The use of a high-mobility hole-transporting layer can provide insights into the charge balance within the emissive layer under different hole injection conditions. acs.org By carefully designing the device architecture and selecting materials with appropriate energy levels and charge transport properties, including this compound-based donors, it is possible to achieve high external quantum efficiencies, sometimes even exceeding the conventional theoretical limits for fluorescent devices. nih.govfrontiersin.orgnih.gov

Computational Chemistry and Advanced Theoretical Modeling of Bis 4-biphenylyl Amine Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecular systems. frontiersin.orgrsc.org For Bis(4-biphenylyl)amine and related compounds, these calculations are crucial for predicting their behavior in optoelectronic applications. ias.ac.inrsc.org

The B3LYP functional is a commonly employed method in these theoretical investigations. frontiersin.orgacs.org For instance, calculations can be performed using the Gaussian 16 software package to optimize the ground state (S₀) and the first excited singlet state (S₁) geometries. frontiersin.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical factor in determining a material's potential applications in electronics. researchgate.netnih.gov

DFT calculations are routinely used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net For derivatives of this compound, the HOMO is often localized on the amine and biphenyl portions, while the LUMO distribution can vary depending on the specific substituents. frontiersin.orgias.ac.in For example, in a study of a porphyrin-BBA (a derivative of this compound) system, the HOMO was found to be concentrated on the BBA moiety, while the LUMO was located on the porphyrin and a carboxylic acid group. ias.ac.in This spatial separation of orbitals is indicative of charge-transfer characteristics upon excitation. frontiersin.orgias.ac.in

The HOMO-LUMO gap can be tuned by modifying the molecular structure. Introducing different functional groups can raise or lower the HOMO and LUMO energy levels, thereby altering the energy gap. researchgate.net Theoretical calculations have shown that the energy gap in related systems can range from approximately 2.38 eV to 5.07 eV, depending on the specific molecular design. ias.ac.inresearchgate.net

Table 1: Representative Theoretical HOMO/LUMO Data for a this compound Derivative System

| Orbital | Energy (eV) |

|---|---|

| HOMO | -4.58 |

| HOMO-1 | -4.78 |

| HOMO-2 | -4.81 |

| LUMO | -2.20 |

| LUMO+1 | -2.14 |

| LUMO+2 | -1.55 |

| Energy Gap (HOMO-LUMO) | 2.38 |

Data derived from a study on a porphyrin-BBA system. ias.ac.in

TD-DFT is instrumental in simulating photophysical properties, such as absorption and emission spectra. frontiersin.orgrsc.org By calculating the vertical excitation energies from the optimized ground state, researchers can predict the wavelengths of maximum absorption (λ_max). frontiersin.org These theoretical predictions often show good correlation with experimental UV-Vis spectra. frontiersin.org

For instance, in push-pull systems containing a biphenyl amine donor, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as the S₀→S₁ and S₀→S₄ transitions. frontiersin.org The nature of these transitions, particularly the charge-transfer character, can also be elucidated through analysis of the involved molecular orbitals. frontiersin.org

Furthermore, computational methods can provide insights into electrochemical behavior. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which are fundamental to understanding redox processes. cnrs.fr DFT calculations have been employed to study the reorganization energies involved in charge transport, which is a key parameter for materials used in organic light-emitting diodes (OLEDs). researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Molecular Dynamics (MD) Simulations for Conformational Analysis, Aggregation Studies, and Morphological Prediction

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, aggregation phenomena, and the prediction of material morphology. sigmaaldrich.commdpi.com

The conformation of this compound, particularly the torsion angle between the biphenyl units, is a critical determinant of its electronic and physical properties. d-nb.infoacs.org MD simulations can explore the potential energy surface of the molecule, revealing preferred conformations and the energy barriers between them. mdpi.com This is crucial as the degree of π-electron conjugation is directly influenced by the planarity of the molecule. d-nb.info

Aggregation studies using MD can simulate how individual molecules interact and self-assemble, which is vital for understanding the morphology of thin films. frontiersin.org These simulations can predict how molecules pack in the solid state, which in turn affects the bulk properties of the material, such as charge mobility. acs.orgosti.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Material Design

By developing QSPR models, researchers can predict the properties of novel, unsynthesized derivatives of this compound. This approach can significantly accelerate the discovery of new materials with desired characteristics, such as specific HOMO-LUMO gaps, absorption wavelengths, or charge transport properties, by computationally screening large libraries of virtual compounds.

Mechanistic Insights Derived from Computational Analysis of Chemical Reactions and Intermolecular Interactions

Computational analysis is a valuable tool for understanding the mechanisms of chemical reactions and the nature of intermolecular interactions involving this compound. lookchem.commdpi.com

For instance, DFT calculations can be used to model the reaction pathways for the synthesis of this compound and its derivatives. mdpi.commdpi.com This can help in optimizing reaction conditions and understanding the role of catalysts. lookchem.com In one study, computational analysis of a nickel-catalyzed amination reaction provided insights into the influence of ligand sterics on catalytic performance. lookchem.com

The study of intermolecular interactions is crucial for understanding how molecules pack in the crystalline state and how they interact with other molecules in a blend or device. mdpi.com Computational methods can quantify the strength of various non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular assembly and ultimately the material's properties. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Bis 4-biphenylyl Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis(4-biphenylyl)amine and its derivatives. ¹H and ¹³C NMR are fundamental in confirming the chemical structure by identifying the environments of proton and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound typically exhibits multiplets in the aromatic region, corresponding to the protons of the biphenyl groups. For instance, a reported ¹H NMR spectrum in CDCl₃ showed multiplets in the range of δ 7.61-6.90 ppm. The amine proton (N-H) often appears as a broad singlet, as seen at δ 5.51 ppm. The specific chemical shifts and coupling constants provide detailed information about the substitution pattern on the aromatic rings.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For derivatives of this compound, such as N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, distinct signals for each carbon atom in the biphenyl and thiophene moieties, as well as the hexyloxy chains, can be observed and assigned. mdpi.com

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an invaluable tool. It offers high sensitivity and a wide chemical shift range, allowing for the clear identification and quantification of fluorine-containing compounds. chemrxiv.orgbeilstein-journals.org This technique is particularly useful in monitoring reactions involving fluorinated reagents and characterizing the final fluorinated products. beilstein-journals.org

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| This compound | CDCl₃ | 7.61-7.54 (m, 8H), 7.40-7.30 (m, 6H), 7.11-6.90 (m, 4H) | Aromatic Protons | |

| This compound | CDCl₃ | 5.51 (s, 1H) | Amine Proton (N-H) | |

| 4'-((Bis(pyridin-2-ylmethyl)amino)methyl)-[1,1′-biphenyl]-2-carbonitrile (a derivative) | CDCl₃ | 8.53 (2H, d, J = 4.9 Hz), 7.75 (1H, dd, J = 7.7 and 1.4 Hz), 7.69 (2H, td, J = 7.7 and 1.8 Hz), 7.60–7.66 (3H, m), 7.48–7.57 (5H, m), 7.43 (1H, td, J = 7.7 and 1.3 Hz), 7.16 (2H, td, J = 4.9 and 1.4 Hz), 3.86 (4H, s), 3.76 (2H, s) | Aromatic and Aliphatic Protons | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound and its derivatives, which in turn confirms their elemental composition. mdpi.comproquest.com This technique provides highly accurate mass measurements, allowing for the unambiguous identification of the synthesized compounds. mdpi.com

For example, the molecular formula of this compound is C₂₄H₁₉N, with a calculated molecular weight of 321.1517 g/mol . HRMS analysis can verify this with high precision. The technique is also used to identify and characterize intermediates and final products in multi-step syntheses. mdpi.com For instance, in the synthesis of N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, HRMS (ESI-TOF) was used to confirm the formation of the desired product by matching the calculated mass of the protonated molecule [M + H]⁺ with the experimentally found value. mdpi.com

Table 2: HRMS Data for a this compound Derivative

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula | Reference |

|---|---|---|---|---|---|

| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | ESI-TOF | 604.3244 [M + H]⁺ | 604.3228 | C₄₀H₄₆NO₂S | mdpi.com |

| 4'-((Bis(pyridin-2-ylmethyl)amino)methyl)-[1,1′-biphenyl]-2-carbonitrile | ESI | 391.19227 [M + H]⁺ | 391.19186 | C₂₆H₂₃N₄ | mdpi.com |

X-ray Diffraction (XRD) for Single-Crystal and Powder Morphological Analysis

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. For this compound and its derivatives, both single-crystal and powder XRD are employed to understand their solid-state packing and morphology.

Single-Crystal XRD: This technique provides the most detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a derivative, 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ-biphenyl, was determined to have a monoclinic crystal system with the space group P2₁/c. researchgate.net Such detailed structural analysis is crucial for understanding the structure-property relationships in these materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound research, FTIR is used to confirm the presence of key functional groups and to monitor the progress of chemical reactions.

The FTIR spectrum of a this compound derivative, N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, shows characteristic absorption bands for C-H stretching (2953, 2928, and 2858 cm⁻¹), and various aromatic and other bond vibrations at lower wavenumbers. mdpi.com The presence of an N-H stretching band, typically in the range of 3300-3500 cm⁻¹, would be indicative of the amine group in the parent compound.

Table 3: Characteristic FTIR Absorption Bands for a this compound Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | 2953, 2928, 2858 | C-H stretching | mdpi.com |

| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | 1608, 1496, 1471 | Aromatic C=C stretching | mdpi.com |

| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | 1274, 1250 | C-O stretching | mdpi.com |

Thermal Analysis Techniques for Investigation of Material Transitions and Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) of derived materials)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability and phase transitions of materials derived from this compound. These properties are critical for applications in electronic devices that can generate heat during operation.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a material. For instance, polyimides derived from a related diamine monomer exhibit high glass transition temperatures (Tg > 300°C), indicating excellent thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td) of a material, which is a key indicator of its thermal stability. Derivatives of this compound, such as certain bis(diarylamino)biphenyls, have shown high thermal stability with decomposition temperatures at 5% weight loss (Td) of over 450°C. researchgate.netrsc.org

Table 4: Thermal Properties of Materials Derived from this compound Analogs

| Material | Technique | Property | Value | Reference |

|---|---|---|---|---|

| Bis(phenanthrimidazolyl)biphenyl derivatives | TGA | Decomposition Temperature (Td₅) | 440-458 °C | rsc.org |

| Polyimides from 4,4'-Bis(3-aminophenoxy)biphenyl | DSC | Glass Transition Temperature (Tg) | >300 °C | |

| Stable bis(diarylamino)biphenyl derivatives | TGA | Decomposition Temperature (Td) | ≥ 480 °C | researchgate.net |

Advanced Microscopy Techniques (e.g., AFM, TEM) for Morphological and Film Microstructure Characterization

Advanced microscopy techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface morphology and internal microstructure of thin films and nanomaterials derived from this compound.

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of a sample's surface. It is a powerful tool for characterizing the surface roughness and morphology of thin films, which can significantly impact the performance of organic electronic devices. For example, in studies of related materials, AFM has been used to show that there is no phase separation in cured thermoset blends, indicating good miscibility of the components. mdpi.com

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of materials at the nanoscale. It can reveal information about the size, shape, and distribution of nanoparticles or different phases within a material. For instance, TEM images of amine-functionalized bridged silsesquioxanes have been used to characterize their morphology. frontiersin.org

These advanced characterization techniques, when used in combination, provide a comprehensive understanding of the structural, physical, and thermal properties of this compound and its derivatives, which is essential for the rational design and development of new materials for advanced applications.

Applications of Bis 4-biphenylyl Amine in Cutting-edge Materials and Devices

Organic Light-Emitting Diodes (OLEDs)

The compound is widely applied in OLEDs, finding use in the hole transport, electron blocking, and light-emitting layers. sunshine-oled.com Its derivatives are key to fabricating high-performance devices, including those that exhibit deep-blue emission and high quantum efficiencies.

In its function as an EBL, the material serves to confine electrons within the emissive layer, preventing them from leaking into the HTL. google.com This confinement increases the probability of electron-hole recombination within the desired layer, which enhances the device's quantum efficiency and color purity. google.comtandfonline.com An effective EBL should possess a highest occupied molecular orbital (HOMO) energy level close to that of the adjacent emissive or transport layer to facilitate hole injection while having a lowest unoccupied molecular orbital (LUMO) energy level that is higher than the layer in which electrons are to be confined. google.com The high thermal stability of amine-based materials like Bis(4-biphenylyl)amine is also a critical advantage, as it correlates with a smaller increase in driving voltage even when used in thick-film HTLs. researchgate.net

Derivatives of this compound are employed as emitters in OLEDs, particularly for achieving efficient blue light emission. For instance, a donor-acceptor (D-A) compound, 4′-(1-(2,3-dihydrobenzo[b] rsc.orgdntb.gov.uadioxin-5-yl)-6,9-di(pyren-4-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine (DDPBA), which incorporates the biphenyl-4-amine structure, has been synthesized and used as a blue emitter. This material leverages a hybridized local and charge-transfer (HLCT) state to achieve high performance in non-doped OLEDs.

Furthermore, the biphenylamine framework is integral to the formation of exciplex-based emitters. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. nih.gov These systems are of great interest for developing highly efficient OLEDs, including those based on thermally activated delayed fluorescence (TADF). nih.gov In one study, an exciplex system formed between an electron acceptor and 1,3-di(9H-carbazol-9-yl)benzene (mCP) as the electron donor was used to create a deep-blue emitting OLED with a high maximum external quantum efficiency (EQE) of 10.2%. nih.gov The use of donor-acceptor exciplexes as co-hosts in blue phosphorescent OLEDs has also been shown to yield stable color purity and a high EQE of 20.1%. mdpi.com

When a derivative of this compound is used as an emitter, device performance can be significantly enhanced through doping strategies and the careful selection of host materials. For example, a non-doped device using the DDPBA emitter achieved a maximum EQE of 6.0%. Performance was further improved in doped devices, where the emitter was incorporated into a host material. When doped into a 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) host, the EQE can be further optimized. chinesechemsoc.org

The table below summarizes the performance of an OLED device that incorporates a derivative of this compound in its emissive layer, illustrating the impact of device architecture.

| Device Structure | Emitter | Max. Current Efficiency (ηc) | Max. Power Efficiency (ηp) | Max. External Quantum Efficiency (ηex) | Emission Color |

|---|---|---|---|---|---|

| Non-doped EML | DDPBA | 12.0 cd/A | 9.2 lm/W | 6.0% | Deep-Blue |

| 20 wt% DDPBA in TAPC Host | DDPBA | 10.03 cd/A | 8.26 lm/W | 6.25% | Deep-Blue |

Data sourced from research on phenylamine phenanthroimidazole based bipolar compounds.

These results underscore the importance of optimizing the device structure, including the use of host-guest systems, to maximize the electroluminescent performance of materials derived from this compound.

Utilization as Emitting Materials and in Exciplex-Based Emitters

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the realm of photovoltaics, this compound serves as a critical building block for donor materials in organic solar cells. rsc.orgdntb.gov.ua Its derivatives are particularly effective in all-small-molecule planar-heterojunction OSCs. rsc.orgdntb.gov.ua

This compound is effectively used as the electron-donor component in push-pull molecules, which are a cornerstone of modern organic solar cell design. rsc.orgfrontiersin.org A push-pull architecture consists of an electron-donating (push) unit and an electron-accepting (pull) unit, connected by a π-conjugated spacer. This design facilitates intramolecular charge transfer upon photoexcitation, which is a critical step in generating free charge carriers. nih.gov

Researchers have synthesized push-pull derivatives using an N,N-bis(4-biphenylyl)aniline (BPA) donor block connected to a dicyanovinyl acceptor moiety through thienyl and bithienyl π-spacers. rsc.org These materials were evaluated as donors in all-small-molecule planar-heterojunction OSCs, where they were paired with a C70 fullerene acceptor. The resulting devices demonstrated promising power conversion efficiencies (PCE) and exceptionally high fill factors (FF) exceeding 73%. rsc.org The high fill factor is directly correlated with the high hole-mobility imparted by the BPA donor moiety. rsc.org

The performance metrics for two such push-pull systems are detailed in the table below.

| Molecule | π-Spacer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| BPA-1T | Thiophene | 0.99 | 7.78 | 73.1 | 5.64 |

| BPA-2T | Bithiophene | 0.95 | 8.64 | 73.6 | 6.03 |

Performance of planar-heterojunction OSCs with the structure: ITO/MoO₃/Donor/C₇₀/BCP/Ag. Data sourced from a study on arylamine based push-pull systems. rsc.org

Beyond its role in the photoactive layer, the high charge mobility of this compound-based materials makes them suitable for charge transport layers in photovoltaic devices. rsc.org In the context of OSCs, efficient transport of holes from the donor material to the anode is necessary to minimize charge recombination and maximize the short-circuit current and fill factor. The high hole-mobility induced by the N,N-bis(4-biphenylyl)aniline (BPA) moiety is a key factor in achieving the high fill factors observed in devices that use its derivatives. rsc.org Similarly, polymers incorporating related arylamine structures, such as Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), are used as hole transport layers in high-efficiency perovskite solar cells, highlighting the importance of this class of materials for charge transport functionality in photovoltaics. researchgate.netmdpi.com

Table of Mentioned Chemical Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| BPA | N,N-bis(4-biphenylyl)aniline |

| DDPBA | 4′-(1-(2,3-dihydrobenzo[b] rsc.orgdntb.gov.uadioxin-5-yl)-6,9-di(pyren-4-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine |

| mCP | 1,3-di(9H-carbazol-9-yl)benzene |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| PTAA | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] |

| BPA-1T | Push-pull derivative with N,N-bis(4-biphenylyl)aniline donor and thiophene spacer |

| BPA-2T | Push-pull derivative with N,N-bis(4-biphenylyl)aniline donor and bithiophene spacer |

| C₇₀ | Fullerene-C70 |

| BCP | Bathocuproine |

Integration as Donor Materials in Push-Pull Molecular Architectures

Organic Field-Effect Transistors (OFETs) and Photodetectors

The triarylamine scaffold, of which this compound is a core example, is fundamental to the development of organic semiconductors. These materials are essential for creating flexible, large-area, and lightweight electronic devices. Derivatives of this compound are frequently employed as hole transport materials in organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photodetectors (OPDs). sigmaaldrich.comsigmaaldrich.com Their high hole mobility and suitable energy levels facilitate efficient charge injection and transport, which are critical for device performance. sigmaaldrich.com

Researchers have synthesized various derivatives to enhance performance in optoelectronic applications. For instance, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, created from a this compound precursor, is a donor building block of significant interest for such devices. mdpi.comresearchgate.net The incorporation of biphenyl groups into triarylamine-containing donors has been shown to significantly boost the photovoltaic characteristics of the resulting materials. mdpi.com Furthermore, this compound is considered a key functional intermediate for photoelectric materials used in the hole transport and light-emitting layers of Organic Light-Emitting Diodes (OLEDs), a technology closely related to OFETs. sunshine-oled.com The development of donor-acceptor (D-A) type polymers, which can incorporate amine-based structures, has led to high-mobility OFETs and photodetectors. acs.orgqut.edu.au

| Device Type | Role of this compound Derivative | Key Finding |

| OFETs/OLEDs | Hole Transport Material / Precursor | Serves as a hole transport material, enhancing charge mobility and device efficiency. sigmaaldrich.comsunshine-oled.com |

| Photodetectors | Donor Building Block | The biphenyl group can significantly improve the photovoltaic characteristics of the material. mdpi.comqut.edu.au |

| Optoelectronics | Precursor for Novel Donors | Used to synthesize advanced donor molecules like N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine for optoelectronic applications. mdpi.comresearchgate.net |

Role in Synthetic Pathways for Pharmaceutical Intermediates and Novel Chemical Compounds

This compound serves as a crucial building block in organic synthesis, particularly for producing pharmaceutical intermediates and novel chemical structures. sunshine-oled.comalibaba.com Its structure allows it to act as a precursor in complex reactions, enabling the assembly of more sophisticated molecules. alibaba.com The amino group provides a reactive site for forming new bonds, a feature widely exploited in medicinal chemistry. Substituted biphenyl anilines are recognized as vital components in the synthesis of various pharmaceuticals. rsc.org